2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and DNA-intercalating properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions, often in ethanol or formic acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization to achieve higher yields and purity .
Chemical Reactions Analysis
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Scientific Research Applications
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits DNA-intercalating properties, making it useful in studying DNA interactions and developing anticancer agents
Medicine: Due to its antiviral and antitumor activities, it is being investigated for potential therapeutic applications
Industry: It is used in the development of optoelectronic devices, including light-emitting diodes and sensors.
Mechanism of Action
The primary mechanism of action of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with various molecular targets, including topoisomerase enzymes and ATP-binding cassette transporters, contributing to its antiviral and multidrug resistance-modulating activities .
Comparison with Similar Compounds
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents and the resulting biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA-intercalating and antiviral activities.
NCA0424 and B-220: Derivatives with enhanced DNA-binding affinity and cytotoxicity.
These compounds share a common indoloquinoxaline skeleton but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-diethoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3O2/c1-4-11-24-17-10-8-7-9-14(17)20-21(24)23-16-13-19(26-6-3)18(25-5-2)12-15(16)22-20/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
UGVNGNFCXPPDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Origin of Product |
United States |
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